2-[(5-CHLORO-3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]-N-[(4-CHLOROPHENYL)METHYL]ACETAMIDE
Overview
Description
2-[(5-CHLORO-3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]-N-[(4-CHLOROPHENYL)METHYL]ACETAMIDE is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a pyridine ring substituted with chlorine, cyano, and methyl groups, as well as a sulfanyl group and a chlorophenylmethyl group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-CHLORO-3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]-N-[(4-CHLOROPHENYL)METHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the pyridine ring. One common method involves the reaction of 3-cyano-4,6-dimethyl-2-pyridone with appropriate reagents to introduce the chlorine and sulfanyl groups . The chlorophenylmethyl group is then introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. Solvent-free methods and green chemistry approaches are also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-[(5-CHLORO-3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]-N-[(4-CHLOROPHENYL)METHYL]ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can target the cyano group to form amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(5-CHLORO-3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]-N-[(4-CHLOROPHENYL)METHYL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(5-CHLORO-3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]-N-[(4-CHLOROPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The cyano and sulfanyl groups play a crucial role in its reactivity, allowing it to bind to various enzymes and receptors. This binding can inhibit or activate specific biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Cyano-4,6-dimethyl-2-pyridone: A precursor in the synthesis of the target compound.
N-(4-Chlorophenyl)methylacetamide: Shares the chlorophenylmethyl group and is used in similar applications.
Uniqueness
2-[(5-CHLORO-3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]-N-[(4-CHLOROPHENYL)METHYL]ACETAMIDE is unique due to its combination of functional groups, which confer a wide range of reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-[(4-chlorophenyl)methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3OS/c1-10-14(7-20)17(22-11(2)16(10)19)24-9-15(23)21-8-12-3-5-13(18)6-4-12/h3-6H,8-9H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWWBBKMVNCXAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)SCC(=O)NCC2=CC=C(C=C2)Cl)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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